2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide
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Overview
Description
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is an organic compound with the molecular formula C11H11ClN2O2 It is characterized by the presence of a chlorophenoxy group, a cyanomethyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide typically involves the reaction of 3-chlorophenol with acrylonitrile to form 3-chlorophenoxyacetonitrile. This intermediate is then reacted with propionyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Acetone, ethanol, and water are commonly used depending on the reaction type.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide involves its interaction with specific molecular targets. The compound can:
Bind to enzyme active sites: , inhibiting their activity.
Interact with cellular receptors: , modulating signal transduction pathways.
Disrupt cellular processes: , leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)propionamide
- 2-(4-chlorophenoxy)propanamide
- 2-(3-bromophenoxy)-N-(cyanomethyl)propanamide
Uniqueness
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is unique due to the presence of both a cyanomethyl group and a chlorophenoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8(11(15)14-6-5-13)16-10-4-2-3-9(12)7-10/h2-4,7-8H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHVKLJFRLZGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#N)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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